Propargyl-PEG2-t-Butylester

Übersicht

Beschreibung

Propargyl-PEG2-t-butyl ester is a PEG derivative containing a propargyl group and a t-butyl protected carboxyl group . The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The t-butyl protected carboxyl group can be deprotected under acidic conditions .

Synthesis Analysis

The synthesis of propargyl derivatives, including Propargyl-PEG2-t-butyl ester, has seen remarkable progress in the last decade . The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The propargylation reaction serves as a strategic step in a reaction sequence that results in the formation of more elaborate/complex structures .Molecular Structure Analysis

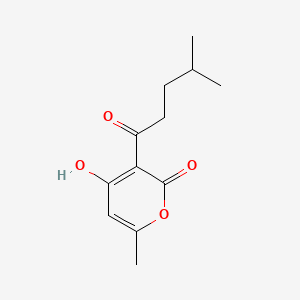

The molecular formula of Propargyl-PEG2-t-butyl ester is C12H20O4 . Its IUPAC name is tert-butyl 3-(2-prop-2-ynoxyethoxy)propanoate . The exact mass is 228.13615911 g/mol and the molecular weight is 228.28 g/mol .Chemical Reactions Analysis

The propargyl group in Propargyl-PEG2-t-butyl ester can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . This reaction is part of the gold-catalyzed reactions of propargyl esters .Physical And Chemical Properties Analysis

The molecular weight of Propargyl-PEG2-t-butyl ester is 228.28 g/mol . It has a XLogP3-AA of 0.9, indicating its partition coefficient between octanol and water . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has 9 rotatable bonds . The topological polar surface area is 44.8 Ų . The heavy atom count is 16 .Wissenschaftliche Forschungsanwendungen

Klickchemie-Reaktionen

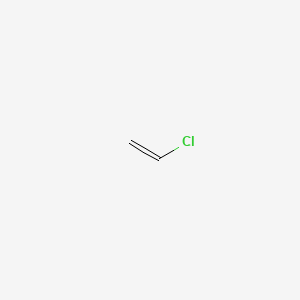

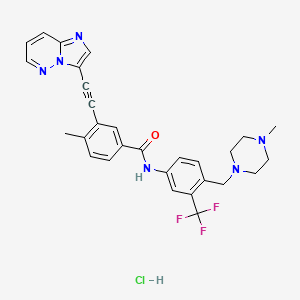

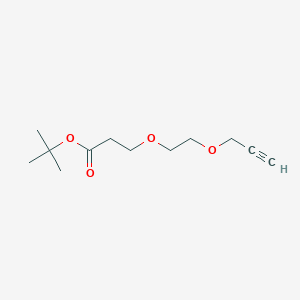

Propargyl-PEG2-t-Butylester ist ein PEG-Linker, der Klickchemie-Reaktionen mit Azid-tragenden Verbindungen oder Biomolekülen ermöglicht {svg_1} {svg_2}. Die Propargylgruppe kann mit Azid-tragenden Verbindungen oder Biomolekülen über kupferkatalysierte Azid-Alkin-Klickchemie zu einer stabilen Triazol-Bindung reagieren {svg_3}.

Synthese von Heterobifunktionellen Poly(ethylenglykol)

This compound kann bei der Synthese von Propargyl-terminierten heterobifunktionellen Poly(ethylenglykol) (PEG)-Derivaten verwendet werden {svg_4}. Diese Derivate haben Hydroxyl-, Carboxyl-, Mercapto- oder Hydrazid-Endgruppen, die für die Entwicklung von PEG-basierten Biokonjugaten für eine Vielzahl von biomedizinischen Anwendungen nützlich sein können {svg_5}.

Proteinmodifikation

Aufgrund seiner geringen Zell- und Proteinadsorption kann this compound bei der Proteinmodifikation eingesetzt werden {svg_6}. Dies kann dazu beitragen, proteinaceous Deposition zu reduzieren {svg_7}.

PEG-Arzneimittel-Konjugate

This compound kann zur Herstellung von PEG-Arzneimittel-Konjugaten verwendet werden {svg_8}. Diese Anwendung nutzt die geringe Toxizität, die gute Hydrophilie, die hervorragende Biokompatibilität und Bioabbaubarkeit von PEG {svg_9}.

Polymer-Mizellen

This compound kann zur Bildung von Polymer-Mizellen verwendet werden {svg_10}. Diese Mizellen können in Arzneimittel-Abgabesystemen verwendet werden {svg_11}.

3-D-Gerüstmaterialien im Tissue Engineering

This compound kann zur Herstellung von 3-D-Gerüstmaterialien im Tissue Engineering verwendet werden {svg_12}. Diese Gerüste können das Wachstum und die Differenzierung von Zellen unterstützen und so zur Geweberegeneration beitragen {svg_13}.

Regenerative Medizin

This compound kann in der regenerativen Medizin eingesetzt werden {svg_14}. Es kann zur Herstellung von Materialien verwendet werden, die die Regeneration geschädigter Gewebe unterstützen {svg_15}.

Synthetische Zwischenprodukte und Bausteine

Die Propargylgruppe ist eine hoch vielseitige Einheit, deren Einführung in kleine Molekül-Bausteine neue Synthesewege für die weitere Ausarbeitung eröffnet {svg_16}. Die Propargylgruppe kann als Propargylierungsmittel fungieren {svg_17}, erweitert den Umfang der Propargylierung {svg_18}.

Wirkmechanismus

Target of Action

Propargyl-PEG2-t-butyl ester is a PEG derivative that contains a propargyl group and a t-butyl protected carboxyl group . The primary targets of this compound are azide-bearing compounds or biomolecules . The propargyl group can react with these targets via copper-catalyzed azide-alkyne Click Chemistry .

Mode of Action

The mode of action of Propargyl-PEG2-t-butyl ester involves the formation of a stable triazole linkage with its targets . This reaction is facilitated by the propargyl group in the presence of copper, a process known as copper-catalyzed azide-alkyne Click Chemistry . The t-butyl protected carboxyl group can be deprotected under acidic conditions .

Pharmacokinetics

The pharmacokinetics of Propargyl-PEG2-t-butyl ester are characterized by its solubility in aqueous media . The hydrophilic PEG spacer in the compound increases its solubility, which can potentially enhance its Absorption, Distribution, Metabolism, and Excretion (ADME) properties .

Result of Action

The result of the action of Propargyl-PEG2-t-butyl ester is the formation of a stable triazole linkage with azide-bearing compounds or biomolecules . This reaction can potentially modify the function of these targets, leading to molecular and cellular effects.

Action Environment

The action of Propargyl-PEG2-t-butyl ester can be influenced by environmental factors such as the presence of copper and the pH of the environment . Copper is required for the copper-catalyzed azide-alkyne Click Chemistry, and acidic conditions are needed for the deprotection of the t-butyl protected carboxyl group .

Zukünftige Richtungen

The propargyl group is a highly versatile moiety and its introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates . This suggests that there are promising future directions in the research and application of propargyl derivatives, including Propargyl-PEG2-t-butyl ester.

Biochemische Analyse

Biochemical Properties

Propargyl-PEG2-t-butyl ester plays a significant role in biochemical reactions, particularly in the formation of stable triazole linkages through Click Chemistry. The propargyl group of Propargyl-PEG2-t-butyl ester reacts with azide-bearing compounds or biomolecules in the presence of copper catalysts, resulting in the formation of a stable triazole linkage . This reaction is highly specific and efficient, making Propargyl-PEG2-t-butyl ester a valuable reagent for bioconjugation and labeling studies. Additionally, the t-butyl protected carboxyl group can be deprotected under acidic conditions, allowing for further functionalization of the compound .

Cellular Effects

Propargyl-PEG2-t-butyl ester influences various cellular processes by facilitating the conjugation of biomolecules through Click Chemistry. This compound can be used to label proteins, nucleic acids, and other biomolecules, enabling the study of their localization, interactions, and functions within cells . The hydrophilic PEG spacer in Propargyl-PEG2-t-butyl ester enhances its solubility and reduces non-specific interactions, thereby minimizing potential cytotoxic effects . The specific cellular effects of Propargyl-PEG2-t-butyl ester may vary depending on the nature of the conjugated biomolecule and the experimental conditions.

Molecular Mechanism

The molecular mechanism of action of Propargyl-PEG2-t-butyl ester involves its participation in copper-catalyzed azide-alkyne Click Chemistry. The propargyl group of Propargyl-PEG2-t-butyl ester reacts with azide-bearing compounds or biomolecules in the presence of copper catalysts, forming a stable triazole linkage . This reaction is highly specific and efficient, allowing for the selective labeling and conjugation of biomolecules. The t-butyl protected carboxyl group can be deprotected under acidic conditions, enabling further functionalization of the compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Propargyl-PEG2-t-butyl ester may change over time due to its stability and degradation properties. The compound is stable under standard storage conditions (-20°C) and can be shipped at ambient temperature . Prolonged exposure to acidic conditions may lead to the deprotection of the t-butyl group, resulting in changes in the compound’s reactivity and functionality

Dosage Effects in Animal Models

The effects of Propargyl-PEG2-t-butyl ester in animal models may vary with different dosages. While specific dosage studies on Propargyl-PEG2-t-butyl ester are limited, it is important to consider potential threshold effects and toxic or adverse effects at high doses. The hydrophilic PEG spacer in Propargyl-PEG2-t-butyl ester may reduce non-specific interactions and minimize potential cytotoxic effects

Metabolic Pathways

Propargyl-PEG2-t-butyl ester is involved in metabolic pathways related to its participation in Click Chemistry reactions. The propargyl group of Propargyl-PEG2-t-butyl ester reacts with azide-bearing compounds or biomolecules in the presence of copper catalysts, forming a stable triazole linkage . This reaction is highly specific and efficient, allowing for the selective labeling and conjugation of biomolecules. The t-butyl protected carboxyl group can be deprotected under acidic conditions, enabling further functionalization of the compound .

Transport and Distribution

Propargyl-PEG2-t-butyl ester is transported and distributed within cells and tissues through its interactions with biomolecules. The hydrophilic PEG spacer in Propargyl-PEG2-t-butyl ester enhances its solubility and reduces non-specific interactions, facilitating its transport and distribution within cells . The propargyl group of Propargyl-PEG2-t-butyl ester reacts with azide-bearing compounds or biomolecules, enabling its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of Propargyl-PEG2-t-butyl ester is influenced by its interactions with biomolecules and its participation in Click Chemistry reactions. The propargyl group of Propargyl-PEG2-t-butyl ester reacts with azide-bearing compounds or biomolecules, allowing for its selective localization in specific cellular compartments . The hydrophilic PEG spacer in Propargyl-PEG2-t-butyl ester enhances its solubility and reduces non-specific interactions, facilitating its subcellular localization and activity .

Eigenschaften

IUPAC Name |

tert-butyl 3-(2-prop-2-ynoxyethoxy)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O4/c1-5-7-14-9-10-15-8-6-11(13)16-12(2,3)4/h1H,6-10H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPARWKDJMUCBKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.